molecular formula C26H23NO6 B6544188 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methoxybenzamide CAS No. 929412-41-9

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methoxybenzamide

Cat. No.: B6544188
CAS No.: 929412-41-9
M. Wt: 445.5 g/mol
InChI Key: OOJJJSZLDMERBX-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methoxybenzamide is a benzamide derivative characterized by a benzofuran core substituted with a 3,4-dimethoxybenzoyl group at the 2-position and a 2-methoxybenzamide moiety at the 6-position. Its molecular formula is C₂₇H₂₅NO₆, with a molecular weight of 459.49 g/mol.

However, its exact biological or industrial roles remain unconfirmed in the available data.

Properties

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-18-11-10-17(27-26(29)19-7-5-6-8-20(19)30-2)14-22(18)33-25(15)24(28)16-9-12-21(31-3)23(13-16)32-4/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJJJSZLDMERBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methoxybenzamide is a synthetic compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

Molecular Characteristics:

PropertyValue
Molecular Formula C26H23NO5
Molecular Weight 429.5 g/mol
IUPAC Name This compound
CAS Number 921052-69-9

The compound features a complex structure that includes a benzofuran moiety and a dimethoxybenzoyl group, contributing to its potential biological activity.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of 3,4-Dimethoxybenzoyl Chloride: This is achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride under reflux conditions.
  • Synthesis of the Benzofuran Core: The benzofuran core is synthesized through cyclization reactions involving appropriate precursors.
  • Coupling Reaction: The benzofuran core is coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the desired product.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines:

  • Cell Lines Tested: A-549 (lung), MCF7 (breast), and HCT116 (colon).
  • IC50 Values: The compound demonstrated IC50 values ranging from 0.020.02 to 0.08μmol/mL0.08\mu mol/mL, comparable to standard chemotherapeutics like doxorubicin (IC50 = 0.040.04 to 0.06μmol/mL0.06\mu mol/mL) .

Antioxidant Activity

The compound also exhibits antioxidant properties, as evidenced by its DPPH radical-scavenging activity. At a concentration of 100μg/mL100\mu g/mL, it showed moderate activity compared to ascorbic acid .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
  • Receptor Interaction: It may bind to specific receptors, altering signal transduction pathways critical for cell survival and proliferation.
  • Gene Expression Modulation: The compound could affect the expression of genes involved in apoptosis and cell cycle regulation .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Anticancer Properties: A study highlighted the efficacy of derivatives similar to this compound against various cancer cell lines, emphasizing the need for further exploration of its structure-activity relationship .
  • Antioxidant Studies: Research has shown that compounds with similar structures possess significant antioxidant capabilities, which may contribute to their therapeutic potential in oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Key Structural Differences and Molecular Formulas
Compound Name Substituent on Benzofuran (Position 2) Amide Group (Position 6) Molecular Formula CAS Number
Target Compound 3,4-Dimethoxybenzoyl 2-Methoxybenzamide C₂₇H₂₅NO₆ Not provided
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide 3,4-Dimethoxybenzoyl 2-Methylpropanamide C₂₂H₂₃NO₅ 921052-69-9
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide 4-Methoxybenzoyl Acetamide C₂₀H₁₉NO₄ 174345-59-6
4-(Difluoromethoxy)-N-(4-methyl-2-oxochromen-7-yl)benzamide N/A (Chromenone core) 4-Difluoromethoxybenzamide C₁₈H₁₃F₂NO₄ 847795-53-3

Key Observations :

  • Substituent Positioning : The target compound’s 3,4-dimethoxybenzoyl group distinguishes it from analogs like the 4-methoxybenzoyl derivative (), which lacks the ortho-methoxy substitution. This difference may influence electronic properties (e.g., electron-donating effects) and steric interactions in binding or reactivity .

Spectroscopic and Crystallographic Characterization

All listed compounds share standardized characterization workflows:

  • X-ray Crystallography : Structural validation often employs SHELX and ORTEP-3 software for refinement and visualization . For example, used X-ray analysis to confirm the N,O-bidentate directing group in a related benzamide.
  • Spectroscopy : ¹H/¹³C NMR and IR are critical for confirming functional groups (e.g., methoxy peaks at ~3.8 ppm in NMR, carbonyl stretches at ~1650 cm⁻¹ in IR) .

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